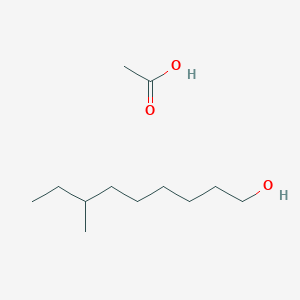
Acetic acid;7-methylnonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7-methylnonan-1-ol is an organic compound that combines the properties of acetic acid and 7-methylnonan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar. 7-methylnonan-1-ol is an alcohol with a long hydrocarbon chain, which contributes to its hydrophobic properties. The combination of these two functional groups in a single molecule results in unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylnonan-1-ol can be achieved through esterification, where acetic acid reacts with 7-methylnonan-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and 7-methylnonan-1-ol into a reactor with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7-methylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and amines are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols and acetic acid.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Acetic acid;7-methylnonan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Studied for its potential antimicrobial properties and effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances,
Propiedades
Número CAS |
83375-80-8 |
|---|---|
Fórmula molecular |
C12H26O3 |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
acetic acid;7-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
DYLKDSJFGYBFJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


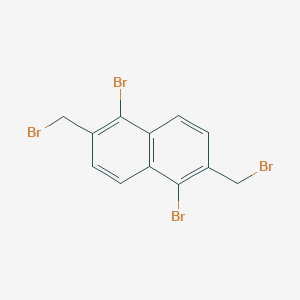

![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
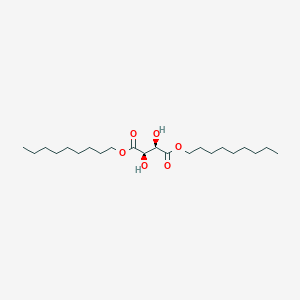
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
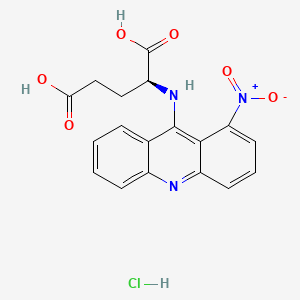
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
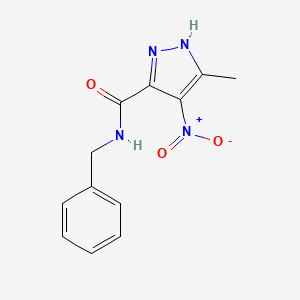
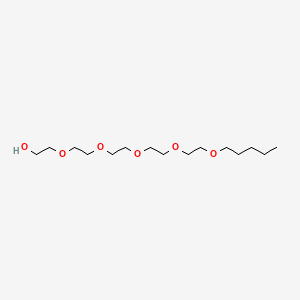
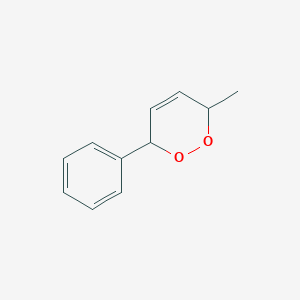
silane](/img/structure/B14415188.png)
